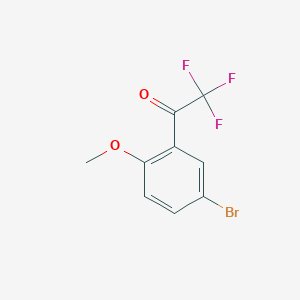
1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl ketone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.
Trifluoroacetylation: The protected intermediate is then subjected to trifluoroacetylation using trifluoroacetic anhydride to introduce the trifluoromethyl ketone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethyl ketone group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of alcohols or other reduced compounds.
Scientific Research Applications
1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the bromine and methoxy groups can participate in non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: This compound shares a similar structure but has an additional bromine atom.
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound features an adamantane group instead of the trifluoromethyl ketone group.
Uniqueness: 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone, also known by its CAS number 1169882-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.
The molecular formula of this compound is C9H6BrF3O2 with a molecular weight of 269.02 g/mol. The compound features a trifluoroethanone moiety that is known to enhance the lipophilicity and biological activity of various organic compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiosemicarbazone derivatives related to acetophenone have demonstrated the ability to induce apoptosis in K562 leukemia cells through mitochondrial pathways . The mechanism involves mitochondrial permeability transition and the depletion of glutathione (GSH), leading to increased oxidative stress and cell death.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antibacterial activity. Research shows that thiosemicarbazones derived from acetophenone exhibit effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that the trifluoroethyl group may enhance the antimicrobial efficacy of such derivatives.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Mitochondrial Dysfunction : Induction of mitochondrial permeability and subsequent apoptosis has been observed in cell lines treated with structurally related compounds .
- Oxidative Stress : The presence of electron-withdrawing groups like trifluoromethyl can increase the compound's reactivity towards cellular components, leading to oxidative damage .
Study 1: Anticancer Efficacy
In a study focusing on thiosemicarbazone derivatives, it was found that specific substitutions on the phenyl ring significantly affected the compounds' cytotoxicity against cancer cell lines. The presence of bromine and methoxy groups was linked to enhanced apoptotic activity compared to unsubstituted analogs .
Study 2: Antimicrobial Assessment
A comparative analysis of various thiosemicarbazone derivatives revealed that those containing halogen substituents exhibited superior antibacterial properties. The minimum inhibitory concentrations (MICs) were determined against common pathogens, showing promising results for further development into therapeutic agents .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
SRVZGSWKVXOZMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















